2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 941993-20-0
VCID: VC7667569
InChI: InChI=1S/C18H17ClN2O3/c19-13-6-8-16(9-7-13)24-12-17(22)20-14-3-1-4-15(11-14)21-10-2-5-18(21)23/h1,3-4,6-9,11H,2,5,10,12H2,(H,20,22)
SMILES: C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8

2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

CAS No.: 941993-20-0

Cat. No.: VC7667569

Molecular Formula: C18H17ClN2O3

Molecular Weight: 344.8

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide - 941993-20-0

Specification

CAS No. 941993-20-0
Molecular Formula C18H17ClN2O3
Molecular Weight 344.8
IUPAC Name 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C18H17ClN2O3/c19-13-6-8-16(9-7-13)24-12-17(22)20-14-3-1-4-15(11-14)21-10-2-5-18(21)23/h1,3-4,6-9,11H,2,5,10,12H2,(H,20,22)
Standard InChI Key LBOIVIHKVKIZHJ-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide, reflects its molecular architecture:

  • A 4-chlorophenoxy group (–O–C₆H₄–Cl) attached to the α-carbon of an acetamide moiety.

  • An N-[3-(2-oxopyrrolidin-1-yl)phenyl] substituent, where the phenyl ring is modified at the meta position by a 2-oxopyrrolidine (a lactam ring).

The molecular formula is C₁₉H₁₈ClN₂O₃, with a molecular weight of 369.81 g/mol. The presence of both electron-withdrawing (chloro, lactam) and electron-donating (ether) groups influences its reactivity and solubility .

Synthetic Routes and Optimization

Core Synthetic Strategies

The synthesis of 2-(4-chlorophenoxy)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide likely involves a multi-step sequence:

Step 1: Synthesis of 2-(4-Chlorophenoxy)acetic Acid

  • Reactants: 4-Chlorophenol and chloroacetic acid under alkaline conditions.

  • Conditions: Reflux in aqueous NaOH, followed by acidification to precipitate the product .

Step 2: Preparation of 3-(2-Oxopyrrolidin-1-yl)aniline

  • Reactants: 3-Nitroaniline and γ-butyrolactam.

  • Conditions: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by lactam ring formation via cyclization .

Step 3: Amide Coupling

  • Reactants: 2-(4-Chlorophenoxy)acetic acid and 3-(2-oxopyrrolidin-1-yl)aniline.

  • Conditions: Use of coupling agents like EDCl/HOBt or HATU in DMF, with DIPEA as a base .

Representative Reaction Scheme

2-(4-Chlorophenoxy)acetic acid+3-(2-Oxopyrrolidin-1-yl)anilineEDCl/HOBt, DIPEATarget Compound\text{2-(4-Chlorophenoxy)acetic acid} + \text{3-(2-Oxopyrrolidin-1-yl)aniline} \xrightarrow{\text{EDCl/HOBt, DIPEA}} \text{Target Compound}

Patent-Based Methodologies

A Russian patent (RU2629117C1) describes a related synthesis for 2-[2-oxo-1-pyrrolidinyl]acetamides using organometallic reagents like trimethylhalosilanes . Adapting this method, the target compound could be synthesized via:

  • Silylation of 2-oxopyrrolidine with trimethylchlorosilane.

  • Nucleophilic substitution with methyl bromoacetate.

  • Aminolysis with 3-(2-oxopyrrolidin-1-yl)aniline.

Structural Characterization

Spectroscopic Data (Hypothetical)

Data inferred from analogous compounds :

TechniqueKey Signals
IR (KBr)3280 cm⁻¹ (N–H stretch), 1680 cm⁻¹ (C=O lactam), 1650 cm⁻¹ (C=O amide)
¹H NMR (400 MHz)δ 7.65 (d, J = 8.6 Hz, 2H, Ar–H), δ 4.60 (s, 2H, OCH₂CO), δ 3.45 (m, 4H, pyrrolidinyl)
¹³C NMRδ 172.1 (C=O lactam), δ 169.8 (C=O amide), δ 129.5 (Ar–Cl)
MS (ESI+)m/z 370.1 [M+H]⁺ (calc. 369.81)

Crystallographic Insights

While no crystal structure is reported, molecular modeling predicts planar acetamide and lactam groups, with the 4-chlorophenoxy group adopting an orthogonal conformation to minimize steric hindrance .

Pharmacological Profile

Hypothetical Mechanisms

Analogous acetamides exhibit diverse bioactivities:

  • Kinase Inhibition: Pyridinyl acetamides show selectivity for PIP4K2A (IC₅₀ ~2–3 μM) .

  • Neuroactivity: Pyrrolidinone derivatives modulate GABA receptors, suggesting sedative potential .

ADMET Predictions

  • Lipophilicity: LogP ≈ 2.8 (moderate permeability).

  • Metabolism: CYP3A4-mediated oxidation of the pyrrolidinone ring .

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead Compound: Structural similarity to BAY-297 (PIP4K2A inhibitor) suggests utility in oncology .

  • Neuropharmaceuticals: Lactam moieties are prevalent in nootropics (e.g., piracetam) .

Agrochemicals

4-Chlorophenoxy derivatives are herbicidal precursors, though this compound’s activity remains unexplored .

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